molecular formula C9H9F3N2O2 B15174376 N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 919996-51-3

N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Cat. No.: B15174376
CAS No.: 919996-51-3
M. Wt: 234.17 g/mol
InChI Key: BZIAQFMGENHONM-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of N-hydroxyurea with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}carbamate
  • N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea
  • N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}amide

Uniqueness

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to its specific trifluoromethyl group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it particularly valuable in pharmaceutical and industrial applications .

Properties

CAS No.

919996-51-3

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

1-hydroxy-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-1-6(2-4-7)5-13-8(15)14-16/h1-4,16H,5H2,(H2,13,14,15)

InChI Key

BZIAQFMGENHONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NO)C(F)(F)F

Origin of Product

United States

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